4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol
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Overview
Description
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a benzo[d][1,2,3]triazole ring, a phenyl group, and a piperidin-4-ol moiety
Preparation Methods
The synthesis of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d][1,2,3]triazole ring:
Introduction of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the triazole derivative in the presence of a Lewis acid catalyst.
Formation of the piperidin-4-ol moiety: This step involves the reduction of a piperidin-4-one derivative to form the corresponding piperidin-4-ol.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This can include the use of alternative catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidin-4-ol moiety can yield piperidin-4-one derivatives, while reduction of the triazole ring can yield triazoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may help improve cognitive function in patients with Alzheimer’s disease . Additionally, the compound’s anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their diverse pharmacological activities, including analgesic and antipsychotic effects.
Phenylmethyl derivatives: These compounds contain a phenylmethyl group and are used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
CAS No. |
882863-77-6 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[benzotriazol-1-yl(phenyl)methyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C19H22N4O/c1-22-13-11-19(24,12-14-22)18(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)20-21-23/h2-10,18,24H,11-14H2,1H3 |
InChI Key |
JQQXNHXJOYEISC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)O |
Origin of Product |
United States |
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